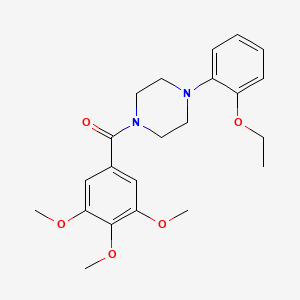![molecular formula C20H12N2O5 B6098900 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone, also known as HBD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HBD belongs to the family of naphthodiazepine derivatives and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone is not fully understood. However, it has been proposed that this compound exerts its effects through the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to possess antimicrobial activity against a range of bacteria and fungi. In addition, this compound has been shown to modulate the immune system by enhancing the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone. One direction is to investigate the mechanism of action of this compound in more detail. Understanding the molecular pathways through which this compound exerts its effects may lead to the development of more effective therapeutic agents. Another direction is to investigate the potential of this compound in combination with other drugs. Combining this compound with other drugs may enhance its therapeutic efficacy and reduce its toxicity. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone involves the condensation reaction of 2-hydroxybenzaldehyde and 1,2,3,4-tetrahydro-naphthalene-1,4-dione in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and antimicrobial activities. This compound has also been investigated for its neuroprotective and anti-inflammatory effects. In addition, this compound has been shown to modulate the immune system and enhance the activity of immune cells.
properties
IUPAC Name |
(3E)-11-hydroxy-3-[(2-hydroxyphenyl)methylidene]-1H-benzo[h][1,5]benzodiazepine-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-14-8-4-1-5-10(14)9-13-19(26)21-15-16(22-20(13)27)18(25)12-7-3-2-6-11(12)17(15)24/h1-9,23-24H,(H,21,26)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBLZZAULMONNB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC3=C(C4=CC=CC=C4C(=O)C3=NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC3=C(C4=CC=CC=C4C(=O)C3=NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-oxo-5-(2-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6098823.png)

![N-(3-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6098833.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-phenyl-2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6098837.png)
![5-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B6098845.png)
![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)
![methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6098861.png)

![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)